Enhanced In Vivo Lipolytic Potency
Diacetyl-alpha-MSH demonstrates superior in vivo lipolytic potency and a significantly prolonged duration of action compared to both desacetyl-alpha-MSH and monoacetyl-alpha-MSH. In rabbits, the diacetyl form exhibits the slowest onset, longest duration, and greatest overall lipolytic potency, while the desacetyl variant shows the quickest onset but shortest duration and lowest potency [1].
| Evidence Dimension | In vivo lipolytic potency and kinetics |
|---|---|
| Target Compound Data | Greatest potency, slowest onset, longest duration |
| Comparator Or Baseline | Desacetyl-alpha-MSH: Least potency, quickest onset, shortest duration; Monoacetyl-alpha-MSH: Intermediate profile |
| Quantified Difference | Diacetyl > Monoacetyl > Desacetyl (potency ranking) |
| Conditions | In vivo rabbit lipolysis assay |
Why This Matters
For studies requiring sustained metabolic responses or chronic dosing models, diacetyl-alpha-MSH's extended duration and higher potency provide experimental advantages over faster-clearing analogs.
- [1] Rudman, D., Chawla, R. K., & Hollins, B. M. (1979). N,O-Diacetylserine1 α-melanocyte-stimulating hormone, a naturally occurring melanotropic peptide. Journal of Biological Chemistry, 254(20), 10102-10108. View Source
